molecular formula C21H24ClN2NaO4S B139014 Tianeptine sodium CAS No. 169293-32-7

Tianeptine sodium

Cat. No.: B139014
CAS No.: 169293-32-7
M. Wt: 458.9 g/mol
InChI Key: ZLBSUOGMZDXYKE-UHFFFAOYSA-M
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Description

Tianeptine sodium is a tricyclic antidepressant primarily used in the treatment of major depressive disorder. Unlike typical antidepressants that inhibit serotonin reuptake, this compound acts as a selective serotonin reuptake enhancer. It is also noted for its anxiolytic properties, making it a valuable option for patients with co-occurring anxiety disorders .

Mechanism of Action

Target of Action

Tianeptine Sodium, an atypical tricyclic antidepressant, primarily targets the mu-opioid receptor (MOR) and the serotonin reuptake transporter (SERT) . The MOR is known to play a crucial role in pain perception, reward, and addiction, while SERT is involved in the regulation of mood and anxiety .

Mode of Action

This compound acts as a full agonist at the MOR , meaning it binds to this receptor and produces a maximal response . In addition to its effects on MOR, this compound also influences serotonin levels, impacting mood . At higher doses, it affects dopamine levels, contributing to addictive behavior .

Biochemical Pathways

This compound’s action on the MOR leads to the upregulation of mTOR , stimulating the glutamatergic pathway and enhancing its therapeutic properties . This drug also reverses stress-induced alterations in neuronal morphology and synaptic plasticity, which are associated with depressive states . Furthermore, it has been reported that this compound potentiates several signaling cascades associated with synaptic plasticity, such as PKA and CaMKII phosphorylation, and the MAPK pathway .

Pharmacokinetics

This compound exhibits high bioavailability, with a protein binding rate of 95% . It is metabolized in the liver and excreted primarily through urine . The elimination half-life ranges from 2.5 to 3 hours, extending to 4 to 9 hours in elderly patients .

Result of Action

The molecular and cellular effects of this compound’s action include the normalization of glutamatergic neurotransmission, which may underlie its effectiveness as an antidepressant . It also prevents stress from impairing learning and memory, demonstrating memory-enhancing properties even in the absence of stress . Moreover, this compound restores GABA levels, which are often altered following chronic social isolation stress .

Action Environment

Environmental factors such as stress can influence the action of this compound. Chronic stress can lead to alterations in neuronal morphology and synaptic plasticity, which this compound can effectively block . Furthermore, the drug’s availability and misuse potential can be influenced by its distribution online and at small retail locations .

Biochemical Analysis

Biochemical Properties

Tianeptine Sodium is classified as an atypical antidepressant because its mechanism of action is not consistent with other tricyclic antidepressants . It is known to enhance serotonin reuptake , but the specific working mechanism is not mentioned in the international patent .

Cellular Effects

The cellular effects of this compound are largely due to its action as a μ-opioid receptor agonist . This can lead to a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a propensity for severe addiction, suggesting that its effects may change over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

It is known that the compound interacts with the μ-opioid receptor, suggesting that it may be involved in opioid metabolic pathways .

Transport and Distribution

It is known that the compound is a μ-opioid receptor agonist, suggesting that it may interact with transporters or binding proteins associated with opioids .

Subcellular Localization

It is known that the compound is a μ-opioid receptor agonist, suggesting that it may be localized to areas of the cell where these receptors are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tianeptine sodium involves several steps. One common method includes the preparation of the intermediate 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide. This intermediate is prepared by adding 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-alcohol-5,5-dioxide to an organic solvent, followed by the addition of a chloro-substituted reagent. The mixture is then heated to reflux, cooled, filtered, and dried .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving tianeptine acid in deionized water, followed by the addition of aqueous sodium hydroxide solution. The mixture is stirred, heated, and filtered to obtain the final product. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tianeptine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions often use reagents like hydrochloric acid or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tianeptine sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual action as a serotonin reuptake enhancer and an opioid receptor agonist. This combination of mechanisms provides a distinct therapeutic profile, making it effective for both depression and anxiety with fewer side effects compared to other tricyclic antidepressants .

Properties

IUPAC Name

sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBSUOGMZDXYKE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66981-73-5 (Parent), 72797-41-2 (Parent)
Record name Tianeptine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4046737
Record name Tianeptine sodium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30123-17-2, 54317-11-2, 169293-32-7
Record name Tianeptine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (1)-7-((3-chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054317112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tianeptine sodium, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tianeptine sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Sodium (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIANEPTINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0E19592I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TIANEPTINE SODIUM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LI031265R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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